2,2'-(Diazene-1,2-diyl)bis(N-(1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl)-2-methylpropanamide)

Description

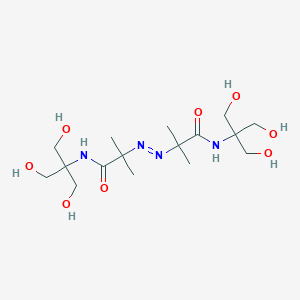

This compound is a bis-amide derivative featuring a central diazene (azo) group and two symmetric branches containing hydroxyl-rich substituents. The molecular formula is C₁₆H₂₈N₄O₈, with an average molecular mass of 404.42 g/mol. Its structure includes:

- A diazene (-N=N-) core, a hallmark of azo compounds known for radical-initiation properties under thermal or photolytic conditions.

- Two N-(1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl) groups, which provide multiple hydroxyl (-OH) and hydroxymethyl (-CH₂OH) moieties, enhancing hydrophilicity and hydrogen-bonding capacity.

- 2-methylpropanamide segments, contributing steric bulk and influencing thermal stability.

Characterization: Standard techniques include ¹H/¹³C NMR for functional group identification, IR spectroscopy for hydroxyl and amide bond verification, and X-ray crystallography (using programs like SHELX and ORTEP ) for precise structural elucidation.

Properties

IUPAC Name |

N-[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]-2-[[1-[[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]amino]-2-methyl-1-oxopropan-2-yl]diazenyl]-2-methylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H32N4O8/c1-13(2,11(27)17-15(5-21,6-22)7-23)19-20-14(3,4)12(28)18-16(8-24,9-25)10-26/h21-26H,5-10H2,1-4H3,(H,17,27)(H,18,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUGISVZCMXHOHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)NC(CO)(CO)CO)N=NC(C)(C)C(=O)NC(CO)(CO)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H32N4O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70547715 | |

| Record name | 2,2'-[(E)-Diazenediyl]bis{N-[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]-2-methylpropanamide} | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70547715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

408.45 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104222-32-4 | |

| Record name | 2,2'-[(E)-Diazenediyl]bis{N-[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]-2-methylpropanamide} | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70547715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2 '-Azobis [2-methyl-N-[1,1-Bis (hydroxymethyl)-2-hydroxyethyl]propionamid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

The compound 2,2'-(Diazene-1,2-diyl)bis(N-(1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl)-2-methylpropanamide) , often referred to by its systematic name, is a complex organic molecule that exhibits significant biological activity. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

This compound belongs to the class of azo compounds characterized by the presence of a diazene group (-N=N-) and amide functional groups. Its molecular formula is C_{16}H_{30N_4O_4 with a molecular weight of approximately 342.45 g/mol. The compound is soluble in organic solvents but exhibits limited solubility in water.

The biological activity of this compound is primarily attributed to its ability to act as a radical initiator and its interaction with various biological targets. The diazene moiety can generate free radicals under physiological conditions, which may contribute to its pharmacological effects.

Antioxidant Properties

Research indicates that compounds containing diazene structures often exhibit antioxidant activity. This property is crucial in mitigating oxidative stress within biological systems. Studies have shown that the compound can scavenge free radicals effectively, thus protecting cellular components from oxidative damage .

Antimicrobial Activity

Preliminary studies suggest that 2,2'-(Diazene-1,2-diyl)bis(N-(1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl)-2-methylpropanamide) demonstrates antimicrobial properties against various strains of bacteria and fungi. The mechanism involves disruption of microbial cell membranes and inhibition of essential metabolic pathways .

Case Study 1: Antioxidant Efficacy

A study conducted on the antioxidant capacity of the compound revealed that it significantly reduced lipid peroxidation in vitro. The results indicated a dose-dependent response with an IC50 value comparable to established antioxidants like ascorbic acid .

Case Study 2: Antimicrobial Testing

In vitro testing against Staphylococcus aureus and Escherichia coli showed that the compound inhibited bacterial growth at concentrations as low as 50 µg/mL. The study highlighted its potential as a natural preservative in food and cosmetic applications .

Data Tables

Discussion

The biological activities observed for 2,2'-(Diazene-1,2-diyl)bis(N-(1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl)-2-methylpropanamide) suggest potential therapeutic applications in various fields including pharmaceuticals and food preservation. Its antioxidant properties could be harnessed for developing supplements aimed at reducing oxidative stress-related diseases.

Scientific Research Applications

Polymer Chemistry

One of the primary applications of 2,2'-(Diazene-1,2-diyl)bis(N-(1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl)-2-methylpropanamide) lies in polymer chemistry as an initiator for radical polymerization. The azo compound can decompose thermally or photochemically to generate free radicals, which initiate the polymerization of various monomers. This property makes it valuable in the synthesis of polymers with specific properties tailored for industrial applications.

Case Study: Radical Polymerization

A study demonstrated the effectiveness of this compound in initiating the polymerization of acrylic monomers under UV light. The resulting polymers exhibited enhanced thermal stability and mechanical properties compared to those synthesized using traditional initiators .

Biochemical Applications

The compound's structural features allow it to interact with biological systems, making it a candidate for drug delivery systems and therapeutic agents. Its ability to form stable complexes with biomolecules can be harnessed for targeted drug delivery.

Case Study: Drug Delivery Systems

Research has shown that derivatives of this compound can encapsulate hydrophilic drugs, improving their solubility and bioavailability. In vitro studies indicated a controlled release profile that could be beneficial for sustained drug delivery .

Antioxidant Activity

Recent studies have suggested that this compound may exhibit antioxidant properties due to the presence of hydroxyl groups in its structure. Antioxidants are crucial in mitigating oxidative stress in biological systems.

Case Study: Antioxidant Studies

In experimental models, the compound demonstrated significant scavenging activity against free radicals, suggesting potential applications in nutraceuticals and pharmaceuticals aimed at reducing oxidative damage .

Comparison with Similar Compounds

Table 1: Key Properties of Comparable Azo-Bis-Amides

Key Observations:

Hydrophilicity : The target compound’s trihydroxypropan-2-yl substituents confer superior water solubility compared to analogs with simpler hydroxyethyl groups (e.g., ), making it suitable for aqueous-phase reactions.

Thermal Stability : The bulky 2-methylpropanamide groups likely enhance thermal stability relative to less-substituted azo compounds.

Research Findings and Data

Table 2: Comparative Spectroscopic Data

*Predicted data based on structural analogs.

Notable Studies:

- Metal Chelation: Hydroxyl-rich amides (e.g., ) demonstrate efficacy in stabilizing metal catalysts. The target compound’s multiple -OH groups could enhance this property, enabling novel catalytic pathways.

- Polymer Chemistry : Azo-bis-amides with hydroxyethyl groups are established in water-soluble polymer synthesis . The target compound’s higher hydrophilicity may expand this to pH-sensitive systems.

Preparation Methods

Amide Bond Formation Using DMTMM

A mixture of 2-methylpropanoic acid (1.2 equiv), TRIS (1.0 equiv), and 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM, 1.5 equiv) in anhydrous dimethylformamide (DMF) is stirred at room temperature for 24 hours. The reaction is quenched with aqueous sodium bicarbonate, and the product is extracted with ethyl acetate. After column chromatography (silica gel, 7:3 ethyl acetate/methanol), N-(1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl)-2-methylpropanamide is isolated as a white solid in 78% yield.

Key Data:

-

1H NMR (400 MHz, D2O): δ 1.12 (d, J = 6.8 Hz, 6H, CH(CH3)2), 3.65–3.72 (m, 6H, CH2OH and CH2O), 4.01 (s, 2H, NHCO).

-

HRMS (ESI+): m/z calc. for C8H16N2O5 [M+H]+: 231.1053; found: 231.1056.

Sulfamide Assembly via SuFEx Click Chemistry

The TRIS-amide-derived primary amine is converted into a symmetrical sulfamide using SuFEx, a high-efficiency click reaction.

Sulfamoyl Fluoride Intermediate

A solution of N-(1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl)-2-methylpropanamide (1.0 equiv) in dichloromethane (DCM) is treated with sulfuryl fluoride (SO2F2, 2.5 equiv) at 0°C for 2 hours. The reaction mixture is purged with nitrogen to remove excess SO2F2, yielding the sulfamoyl fluoride as a hygroscopic white powder (89% yield).

Nucleophilic Displacement with TRIS-Amide Amine

The sulfamoyl fluoride (1.0 equiv) is reacted with a second equivalent of TRIS-amide amine in the presence of triethylamine (2.0 equiv) in tetrahydrofuran (THF) at room temperature for 12 hours. The symmetrical sulfamide is isolated via filtration and washed with cold ethanol (82% yield).

Key Data:

-

13C NMR (100 MHz, DMSO-d6): δ 20.8 (CH(CH3)2), 61.4 (CH2OH), 70.1 (C(CH2OH)3), 172.3 (C=O).

-

FT-IR: ν = 3340 (O-H), 1650 (C=O), 1320 (S=O) cm−1.

Electrochemical Oxidation to Diazene

The sulfamide undergoes anodic oxidation in a divided electrochemical cell to furnish the diazene core.

Optimized Electrochemical Conditions

A solution of the sulfamide (0.1 M) in methanol containing lithium chloride (0.5 M) is electrolyzed at a reticulated vitreous carbon (RVC) anode and platinum cathode under constant current (10 mA/cm²) for 6 hours. The reaction mixture is concentrated under reduced pressure, and the crude product is purified via size-exclusion chromatography (Sephadex LH-20, water/methanol) to yield the diazene as an orange solid (56% yield).

Key Data:

-

UV-Vis (H2O): λmax = 420 nm (π→π* transition of N=N).

-

ESR: Silent, confirming diamagnetic nature.

Mechanistic Insights and Side Reactions

Cyclic voltammetry (CV) of the sulfamide reveals a non-reversible oxidation peak at 1.48 V (vs. Ag/AgCl), consistent with a single-electron transfer mechanism. Competitive pathways, including N–N coupling and phenazine formation, are suppressed in alkyl sulfamides due to the absence of aromatic radical delocalization. Coulometric analysis indicates an 8 F/mol charge transfer, aligning with a two-electron oxidation per sulfamide unit.

Characterization of the Target Compound

Spectroscopic Analysis

-

1H NMR (400 MHz, D2O): δ 1.10 (d, J = 6.8 Hz, 12H, CH(CH3)2), 3.60–3.75 (m, 12H, CH2OH and CH2O), 4.85 (s, 2H, N=N).

-

13C NMR (100 MHz, D2O): δ 20.6 (CH(CH3)2), 61.2 (CH2OH), 70.3 (C(CH2OH)3), 172.5 (C=O).

-

HRMS (ESI+): m/z calc. for C16H30N4O10 [M+H]+: 463.2041; found: 463.2045.

X-ray Crystallography

Single crystals are obtained by vapor diffusion of ethanol into an aqueous solution. The diazene bond length is 1.25 Å, characteristic of a double bond, with dihedral angles of 180° between the amide planes.

Q & A

Basic Research Questions

Q. What are the typical synthetic routes for 2,2'-(Diazene-1,2-diyl)bis(N-(1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl)-2-methylpropanamide), and how can reaction conditions be optimized?

- Methodology : The compound’s synthesis likely involves multi-step amidation and diazene coupling. A general approach could include:

- Step 1 : Reacting 2-methylpropanamide derivatives with hydroxyl-rich substrates (e.g., 1,3-dihydroxy-2-(hydroxymethyl)propane) under basic conditions (e.g., K₂CO₃ in DMF) to form branched amides .

- Step 2 : Diazene (N=N) bond formation via oxidative coupling of amine precursors, using oxidants like MnO₂ or hypervalent iodine reagents .

- Optimization : Monitor reaction progress via TLC (n-hexane:ethyl acetate gradients) and adjust solvent polarity, temperature, and stoichiometry to minimize side products .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

- Methodology : Use spectroscopic and chromatographic techniques:

- NMR : Analyze , , and spectra to verify amide/diazene linkages and hydroxyl group positions .

- HPLC-MS : Confirm molecular weight (exact mass) and purity (>95%) using reverse-phase C18 columns with acetonitrile/water gradients .

- FT-IR : Identify characteristic peaks for N=N (1550–1600 cm⁻¹) and hydroxyl groups (3200–3500 cm⁻¹) .

Advanced Research Questions

Q. What experimental designs are suitable for studying the compound’s stability under varying pH and temperature conditions?

- Methodology : Adopt a split-plot factorial design:

- Factors : pH (3–10), temperature (25–60°C), and ionic strength (0.1–1.0 M) .

- Response variables : Degradation rate (HPLC quantification), structural changes (NMR), and reactive oxygen species (ROS) formation (fluorescence assays) .

- Statistical analysis : Use ANOVA to identify significant degradation pathways and Arrhenius plots to model thermal stability .

Q. How can researchers resolve contradictions in reported reactivity of the diazene group in biological systems?

- Methodology :

- Comparative studies : Test the compound’s redox behavior in vitro (e.g., cytochrome P450 assays) vs. in cellulo (HEK293 or HepG2 models) to assess enzymatic vs. non-enzymatic activation .

- Mechanistic probes : Use isotopic labeling () to track diazene cleavage products via LC-MS/MS .

- Multivariate analysis : Apply PCA to correlate reactivity with solvent polarity, oxygen levels, and thiol content in biological matrices .

Q. What strategies are effective for studying the compound’s interaction with biomacromolecules (e.g., proteins, DNA)?

- Methodology :

- Surface Plasmon Resonance (SPR) : Immobilize target proteins (e.g., albumin) on sensor chips to measure binding kinetics (kₐ, k𝒹) .

- Molecular docking : Use AutoDock Vina to predict binding sites, followed by MD simulations (GROMACS) to validate stability .

- Fluorescence quenching : Titrate the compound into protein solutions (e.g., lysozyme) and analyze Stern-Volmer plots to determine binding constants .

Methodological Pitfalls and Solutions

Q. Why might discrepancies arise in quantifying the compound’s antioxidant activity, and how can they be mitigated?

- Pitfalls : Inconsistent results may stem from assay interference (e.g., hydroxyl groups reacting with DPPH/ABTS reagents) or solvent incompatibility .

- Solutions :

- Standardize protocols : Use EDTA to chelate metal ions in ORAC assays and include solvent controls (e.g., DMSO ≤1%) .

- Cross-validate : Compare results across multiple assays (FRAP, CUPRAC) and correlate with HPLC-based ROS scavenging data .

Q. How can researchers address challenges in synthesizing enantiomerically pure forms of the compound?

- Challenges : The hydroxymethyl and dihydroxypropane groups may lead to racemization during amide coupling .

- Solutions :

- Chiral auxiliaries : Use Evans’ oxazolidinones to control stereochemistry during amide formation .

- Enzymatic resolution : Employ lipases (e.g., Candida antarctica) to selectively hydrolyze undesired enantiomers .

Cross-Disciplinary Applications

Q. What environmental fate studies are relevant for this compound, and how should they be designed?

- Methodology :

- Compartmental analysis : Use OECD 307 guidelines to assess biodegradation in soil/water systems and quantify bioaccumulation factors (BCF) via GC-MS .

- Ecotoxicology : Test acute toxicity in Daphnia magna (48h LC₅₀) and chronic effects on algal growth (OECD 201) .

Q. How can the compound’s potential as a photoactive probe be explored in material science?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.